molecular formula C36H50O7 B1265051 Glycosyl-4,4'-diaponeurosporenoate

Glycosyl-4,4'-diaponeurosporenoate

Cat. No. B1265051
M. Wt: 594.8 g/mol
InChI Key: ZBQZCMIYCTXPBB-GQBMLQGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycosyl-4,4'-diaponeurosporenoate is a triterpenoid.

Scientific Research Applications

Carotenoid Biosynthesis in Microorganisms

Planococcus faecalis AJ003T, a bacterium isolated from penguin feces, produces glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid as its main carotenoid. This study revealed the presence of carotenoid pathway genes in the genome of P. faecalis AJ003T. The enzymes CrtP2 and AldH2454 were identified as essential in the biosynthesis of this compound. Their functionality was confirmed in Escherichia coli, generating carotenoid aldehydes and acids (Lee, Kim, & Lee, 2020).

Triterpenoid Carotenoids in Staphylococcus aureus

The pigments of Staphylococcus aureus, primarily composed of triterpenoid carotenoids, were isolated and analyzed. The main pigment identified was staphyloxanthin, which is esterified with glycosyl 4,4'-diaponeurosporenoate. This study provides detailed chemical structures of these pigments, offering insights into their biosynthesis and function in the bacterium (Marshall & Wilmoth, 1981).

Staphyloxanthin Biosynthesis and Function

Research on Staphylococcus aureus strains revealed the biosynthesis of the orange carotenoid staphyloxanthin. The study detailed the pathway, starting with the condensation of farnesyl diphosphate and culminating in the formation of staphyloxanthin, where glycosyl 4,4'-diaponeurosporenoate plays a crucial role (Pelz et al., 2005).

Carotenoids in Streptococcus faecium

Triterpenoid xanthophylls derived from the C30 analogue of neurosporene were characterized in Streptococcus faecium. The study identified 4-hydroxy-4,4'-diaponeurosporene and its glucoside, 4-d-glucopyranosyloxy-4,4'-diaponeurosporene, providing insights into the structural and functional aspects of these carotenoids (Taylor & Davies, 1974).

Pathway of Triterpenoid Carotenoid Biosynthesis

A study proposed a biosynthetic pathway for triterpenoid carotenoids in Staphylococcus aureus, demonstrating the progression from 4,4'-diapophytoene to staphyloxanthin. This pathway highlighted the role of various intermediates, including glucosyl-diaponeurosporenoate (Marshall & Wilmoth, 1981).

properties

Product Name

Glycosyl-4,4'-diaponeurosporenoate

Molecular Formula

C36H50O7

Molecular Weight

594.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate

InChI

InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1

InChI Key

ZBQZCMIYCTXPBB-GQBMLQGDSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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